Cas no 1805173-34-5 (Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate)

Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate
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- インチ: 1S/C9H7ClF2INO2/c1-2-16-9(15)6-4(10)3-5(13)14-7(6)8(11)12/h3,8H,2H2,1H3
- InChIKey: JHMTTWZLZPZVNQ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(=O)OCC)C(C(F)F)=N1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.2
Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029047972-1g |
Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate |
1805173-34-5 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate 関連文献
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Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylateに関する追加情報
Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate: A Comprehensive Overview
Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate, with CAS No. 1805173-34-5, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, difluoromethyl, and iodine groups, along with an ethyl carboxylate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and materials science.
Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. The pyridine ring, a six-membered aromatic structure with one nitrogen atom, serves as a foundational framework for various bioactive molecules. In the case of Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate, the substitution pattern on the pyridine ring is particularly noteworthy. The chlorine atom at position 4 contributes to the molecule's electronic properties, while the difluoromethyl group at position 2 introduces steric and electronic effects that can influence its reactivity and bioavailability.
The iodine atom at position 6 is another critical feature of this compound. Iodine substitution is known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes. This property makes Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate a promising candidate for drug delivery systems. Additionally, the ethyl carboxylate group at position 3 acts as an ester functional group, which can undergo hydrolysis under certain conditions to yield the corresponding carboxylic acid. This feature adds flexibility to the molecule's chemical reactivity and potential applications.
From a synthetic perspective, the preparation of Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate involves a series of carefully designed reactions. The synthesis typically begins with the formation of the pyridine ring through cyclization reactions, followed by selective substitution at specific positions. The introduction of chlorine and iodine substituents requires precise control over reaction conditions to ensure high yields and product purity. The incorporation of the difluoromethyl group adds an additional layer of complexity, as it often involves nucleophilic substitution or coupling reactions.
Recent advancements in catalytic methods have enabled more efficient synthesis routes for such complex molecules. For instance, transition metal-catalyzed cross-coupling reactions have become indispensable in constructing biaryl and heteroaryl compounds with high precision. These methods not only improve the overall yield but also reduce the number of steps required for synthesis, making large-scale production more feasible.
In terms of biological activity, Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate has shown potential in several areas. Preclinical studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. Its ability to modulate these enzymes could make it a valuable lead compound in the development of anti-inflammatory agents. Furthermore, preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses, although further investigation is required to confirm its long-term effects.
The application of computational chemistry tools has also shed light on the molecular interactions of Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate with biological targets. Molecular docking studies reveal that this compound can bind effectively to specific receptor sites due to its complementary shape and electronic properties. These findings provide a strong rationale for exploring its potential as a drug candidate in various therapeutic areas.
Another area where this compound holds promise is in materials science. The unique electronic properties imparted by its substituents make it a candidate for use in organic electronics and optoelectronic devices. For example, derivatives of this compound could serve as active materials in light-emitting diodes (LEDs) or photovoltaic cells due to their ability to absorb and emit light efficiently.
In conclusion, Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate (CAS No. 1805173-34
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